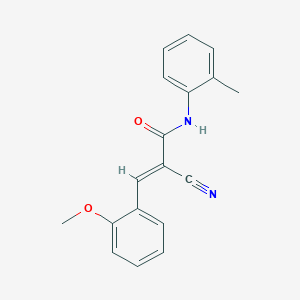
(E)-2-cyano-3-(2-methoxyphenyl)-N-(o-tolyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-cyano-3-(2-methoxyphenyl)-N-(o-tolyl)acrylamide (E-2-CN-3-MP-N-OT) is an organic compound that has a wide range of applications in the medical and scientific fields. It is an acrylamide derivative and is used as a reagent, catalyst, and a polymerization inhibitor. It has a wide range of uses in the synthesis of pharmaceuticals, in the preparation of polymers, and in the development of novel materials. The compound has also been studied for its potential use in the treatment of cancer, neurological diseases, and inflammation.
科学的研究の応用
Corrosion Inhibition
Acrylamide derivatives, including compounds similar to "(E)-2-cyano-3-(2-methoxyphenyl)-N-(o-tolyl)acrylamide," have been studied for their potential as corrosion inhibitors. Research by Abu-Rayyan et al. (2022) explored the effectiveness of certain synthetic acrylamide derivatives in inhibiting the corrosion of copper in nitric acid solutions. These compounds demonstrated significant corrosion inhibition efficiency, which could be attributed to their adsorption onto the copper surface, following the Langmuir adsorption isotherm model. Theoretical calculations using density functional theory (DFT) and Monte Carlo (MC) simulations supported the experimental findings, suggesting these acrylamide derivatives could serve as effective corrosion inhibitors in various industrial applications (Abu-Rayyan et al., 2022).
Optical and Electronic Materials
The structurally simple acrylamide derivatives, including "this compound," exhibit distinct optical properties due to their unique stacking modes. Song et al. (2015) synthesized three acrylamide derivatives and demonstrated their different luminescence behaviors, which are closely related to their crystal structures and molecular interactions. These findings highlight the potential of acrylamide derivatives in developing new materials for optical and electronic applications, such as organic light-emitting diodes (OLEDs) and other photonic devices (Song et al., 2015).
Drug Discovery and Pharmaceutical Research
In the pharmaceutical field, acrylamide derivatives, including those structurally related to "this compound," have been explored for their bioactive properties. For example, Santoso et al. (2022) investigated the α-glucosidase inhibitory activity of 4-methoxyphenethyl (E)-3-(o-tolyl)acrylate, a compound with a similar acrylamide backbone. This study revealed that the compound exhibited higher inhibitory activity than the standard drug acarbose, suggesting potential applications in treating diseases like diabetes. Such research underlines the importance of acrylamide derivatives in discovering new therapeutic agents (Santoso et al., 2022).
Material Science and Polymer Chemistry
Acrylamide derivatives also play a crucial role in the synthesis of novel polymers with unique properties. For instance, Chen et al. (2010) combined ring-opening polymerization and post-polymerization modification techniques to create functional biodegradable polymers based on acryloyl carbonate and methacryloyl carbonate monomers. These polymers can be further modified to introduce various functional groups, offering versatility in applications ranging from biocompatible materials to drug delivery systems (Chen et al., 2010).
特性
IUPAC Name |
(E)-2-cyano-3-(2-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-7-3-5-9-16(13)20-18(21)15(12-19)11-14-8-4-6-10-17(14)22-2/h3-11H,1-2H3,(H,20,21)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKDJSTZVXVGBC-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC2=CC=CC=C2OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C/C2=CC=CC=C2OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

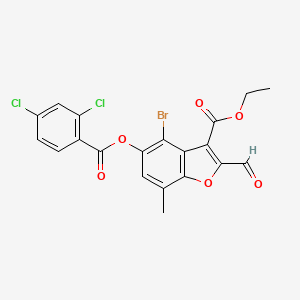
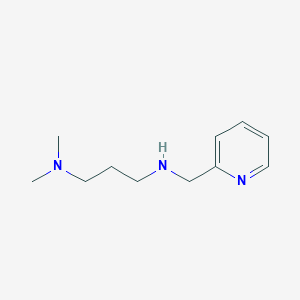
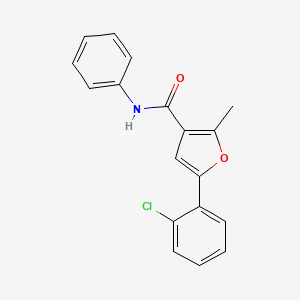
![4-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2846558.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2846560.png)

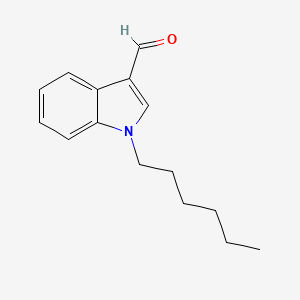
![3-[(4-Methylphenyl)formamido]-3-phenylpropanoic acid](/img/structure/B2846566.png)
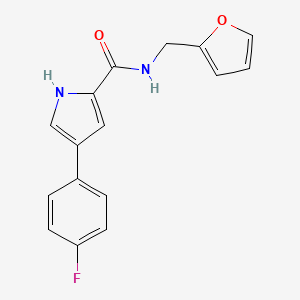
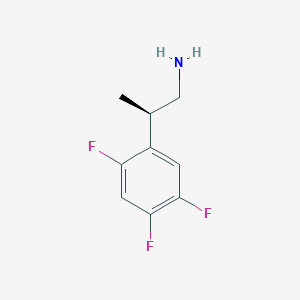
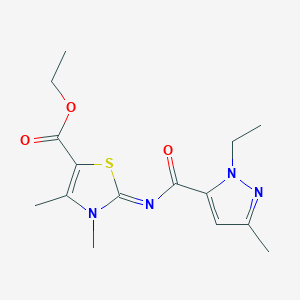
![7-[(4-Fluorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2846571.png)
![4-[4-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B2846574.png)
